Molecules Synthesized that Inhibit Effects of Common Anticoagulant Drug
A thrombus (plural thrombi), colloquially called a blood clot, is the final product of the blood coagulation step in hemostasis. A thrombus is an intravascular aggregate of fibrin and platelets, usually in laminated layers, that is attached to the vessel wall or valve. Thrombi are most often found in large and midsize arteries and less commonly in veins. With maturation, thrombi undergo organization and recanalization and may contain varying amounts of fibrous connective tissue or dystrophic mineralization. Thrombi are of clinical importance due to occlusion of vessels and loss of blood supply leading to infarction, particularly in organs that lack collateral circulation. Portions of thrombi may also break free and give rise to emboli, which may occlude distal vessels.
Heparin (hep) is a highly anionic glycosaminoglycan extensively used in clinics, mainly as an anticoagulant and also as an antiviral and anticancer agent. However, the number of antidotes for heparin-type drugs is quite limited: the one mostly used is protamine, a small arginine-rich nuclear protein. Considering the general drawbacks of using high-molecular-weight drugs, the search for alternative small molecules able to revert the anticoagulation effects of heparin is a hot topic in current research. Among these small molecules, probably surfen and ciraparantag (also named PER977) are the most representative examples. The chemical complexity of Heparinis also accompanied by high conformational flexibility in solution, complicating establishing a preferred three-dimensional structure by either experimental (X-ray diffraction, NMR) or theoretical (molecular modeling) approach. Overall, this makes the rational design of ligands against Hep an extremely challenging task.
A study performed by researchers from the Institute for Advanced Chemistry of Catalonia (IQAC-CSIC) from the Spanish National Research Council (CSIC) has discovered and synthesized several molecules that inhibit the effect of the most common anticoagulant drug. This drug is very useful for treating patients at risk of thrombi, but on many occasions it is essential to block its action when these patients face surgical interventions to avoid uncontrolled bleeding. Two of these molecules have been tested, with very good results, in assays with mice, which could be the first step to design possible drugs. These results have been patented and published in The Journal of Medicinal Chemistry (ACS).
The proof of concept was published in 2018 as a hot paper in the journal Angewandte Chemie International Edition, in which the researchers used Dynamic Combinatorial Chemistry (DCC) systems and achieved a simple molecule that inhibited in vitro the effect of heparin. Dynamic covalent chemistry does not require detailed knowledge of the structural characteristics of the target since the target itself selects and amplifies the most efficient binders from a dynamic combinatorial library (DCL) of potential ligands. In that work, the researchers demonstrated this approach as a proof of concept with a small and simple dynamic library of imines that, after reduction, led to the identification of a heparin ligand with an affinity in the micromolar range.
In this work, the team led by Ignacio Alfonso, from the Institute for Advanced Chemistry of Catalonia, has expanded the molecular diversity of the dynamic library, thus generating a much wider molecular recognition space. This has led them to discover molecules with greater potential that have been tested in vivo and in vivo with mice." Coagulation tests with mice show that the optimized molecules are powerful antidotes with potential use as heparin reversal drugs", explains the researcher.
Heparin is widely used in clinical trials, mainly as an anticoagulant, but also as an antiviral and anticancer agent. In addition, its use has been revitalized even more with the covid-19 pandemic, since it is currently being used as a preventive treatment for clots produced in coronavirus patients and pregnant women. "Although it is one of the most common anticoagulant drugs, it is not free of dangers, and it is essential to have an efficient and varied battery of antidotes," says Alfonso.
“Heparin treatment is very common in patients at risk of blood clots. However, in some cases there are allergic reactions or overdose, which cause the appearance of significant bruising or even uncontrolled bleeding”, highlights the researcher. “This is especially critical in patients under heparin treatment who need urgent or unexpected surgery (for example, after severe trauma or a cardiovascular accident). In these cases, the inhibition of circulating heparin in the bloodstream is essential to avoid complications due to excessive bleeding”, adds Alfonso.
Protamine sulfate is currently the antidote that exists to neutralize the action of heparin, but it is a high molecular weight drug, so it can have disadvantages. To date, there is no small molecule on the market that inhibits the anticoagulant effect of heparin. "The search for heparin antidotes based on small molecules continues to be a challenge due to the physicochemical properties of this anionic polysaccharide," says Alfonso.
In this work, the methodology based on dynamic combinatorial chemistry has been used again, which combines the selection, identification and preparation of molecules for a specific application in a single process, accelerating the development of new functional compounds. The researchers deconvoluted the mixture of candidates into 28 sub libraries to allow full crossed comparison but avoid molecules with the same mass. Each sub-library was incubated with Hep and reduced in situ to the corresponding amines. The highly anionic Hep target can be counterbalanced by the positively charged nitrogen atoms of spermine. The UPLC-MS analysis of the reaction mixtures allowed the identification and quantification of the members of the library. There are common structural features in the amplified molecules. All of them bear at least one phenol-type residue with the hydroxyl in ortho position and one large aromatic ring (naphthol or fluorene). The limited structural information and the heterogeneity of the heparin molecule make it a good candidate as a model in dynamic combinatorial chemistry, since this methodology does not require detailed knowledge of the structure of the target molecule.
The effect of the binders as Hep antidotes can be tested in vitro using an enzymatic reaction related to the blood coagulation process. This test employs human recombinant coagulation factor Xa (FXa) and antithrombin III (ATIII), with the synthetic peptide Z-D-LGR-N(Me)ANBA as the substrate of the FXa protease to mimic the prothrombin-to-thrombin transformation that triggers blood coagulation. They tested up to 13 selected molecules from the library in the enzymatic assay, and their ability to reverse the Hep inhibitory effect is linearly proportional to the AFs observed in the DCL screening. This excellent correlation means a definitive validation of their dynamic combinatorial screening protocol.
To check the efficacy of the antidotes in a more representative environment, the researchers decided to test 3FF and 3AC in real blood coagulation assays. They monitored the coagulation of freshly extracted mouse blood in the absence or presence of Hep, and upon addition of different concentrations of 3FF and 3AC. By simply turning around the vials after 15 min, the differences in their viscosity are evident: the control samples are completely coagulated, Hep-containing vials remain liquid (the blood flows down), while 3FF and 3AC are able to revert the anticoagulation effect of Hep in a dose–response manner. The microscopic morphology of the samples was analyzed by scanning electron microscopy (SEM, Figure S37) to better understand the macroscopic behavior. Thus, while the heparinized blood sample shows clean blood cells, the cloths formed in the control sample (without Hep) display aggregated cells connected by fibrin fibers. The samples containing both Hep and the binders (3FF or 3AC) show an aggregation of the cells that is similar to the control, with a denser fibrous network in the case of 3AC. It is also noticeable that the shape and size of the cells remain unaffected by the drugs.
"The results obtained from this research underline the success of this methodology. In addition, an excellent correlation between screening results and heparin inhibition has been found with in vitro enzymatic assays, from which a small collection of molecules with good activity was obtained. From this battery of molecules, two of them showed significantly better in vitro activities than those obtained in 2018, and therefore, were tested in vivo, obtaining excellent results", explains the researcher. "This study represents a definitive validation of our approach," Alfonso concludes.
Therefore, dynamic combinatorial chemistry methodology proves to be a very powerful tool for discovering new milestones in future drug development where conventional approaches have found it very difficult to succeed.
References:
- Carbajo, Daniel, Yolanda Pérez, Marta Guerra-Rebollo, Eva Prats, Jordi Bujons, and Ignacio Alfonso. "Dynamic Combinatorial Optimization of In Vitro and In Vivo Heparin Antidotes." Journal of Medicinal Chemistry (2022).
- Corredor, Miriam, Daniel Carbajo, Cecilia Domingo, Yolanda Pérez, Jordi Bujons, Angel Messeguer, and Ignacio Alfonso. "Dynamic Covalent Identification of an Efficient Heparin Ligand." Angewandte Chemie International Edition 57, no. 37 (2018): 11973-11977.